molecular formula C15H18Cl2N2O3 B13556012 [2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 380438-00-6

[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate

Cat. No.: B13556012
CAS No.: 380438-00-6
M. Wt: 345.2 g/mol
InChI Key: OXYDQDNEUXQUIO-UHFFFAOYSA-N
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Description

[cyclohexyl(methyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate is a complex organic compound that features a cyclohexyl group, a methylcarbamoyl group, and a dichloropyridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cyclohexyl(methyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the individual components. One common method involves the reaction of cyclohexylamine with methyl isocyanate to form cyclohexyl(methyl)carbamate. This intermediate is then reacted with 5,6-dichloropyridine-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[cyclohexyl(methyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[cyclohexyl(methyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [cyclohexyl(methyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylcarbamate derivatives: These compounds share the cyclohexylcarbamate moiety and exhibit similar chemical properties.

    Dichloropyridine derivatives: Compounds with dichloropyridine rings are structurally related and may have comparable reactivity.

Uniqueness

What sets [cyclohexyl(methyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate apart is the combination of its functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

380438-00-6

Molecular Formula

C15H18Cl2N2O3

Molecular Weight

345.2 g/mol

IUPAC Name

[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate

InChI

InChI=1S/C15H18Cl2N2O3/c1-19(11-5-3-2-4-6-11)13(20)9-22-15(21)10-7-12(16)14(17)18-8-10/h7-8,11H,2-6,9H2,1H3

InChI Key

OXYDQDNEUXQUIO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl

solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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